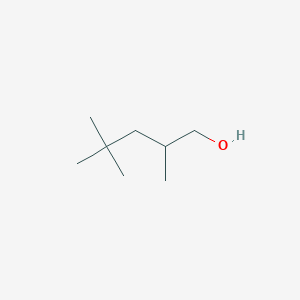![molecular formula C22H34O3 B058879 [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate CAS No. 16321-28-1](/img/structure/B58879.png)
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate, also known as TMA, is a cyclic ether compound with a unique molecular structure. TMA has been widely used in scientific research due to its diverse biochemical and physiological effects.
作用機序
The mechanism of action of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is not fully understood. However, it is believed that [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate acts on ion channels and receptors in the brain and cardiovascular system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which are essential for the regulation of cardiac and smooth muscle contraction.
生化学的および生理学的効果
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has diverse biochemical and physiological effects. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been shown to have an inhibitory effect on the activity of L-type calcium channels, which can lead to a decrease in the contractility of cardiac and smooth muscle. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been shown to have an inhibitory effect on the activity of nicotinic acetylcholine receptors, which are essential for the transmission of signals between neurons.
実験室実験の利点と制限
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has several advantages as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a potent inhibitor of voltage-gated sodium channels, which makes it a valuable tool for studying the function of these channels in neurons. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is also a potent inhibitor of L-type calcium channels, which makes it a valuable tool for studying the function of these channels in the cardiovascular system. However, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has some limitations as a tool for scientific research. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a highly toxic compound that must be handled with care. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has a short half-life, which can make it difficult to study the long-term effects of this compound on biological systems.
将来の方向性
There are several future directions for research on [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. One area of research is to investigate the effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on other ion channels and receptors in the brain and cardiovascular system. Another area of research is to investigate the long-term effects of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate on biological systems. Finally, there is a need for research on the development of new compounds that are structurally similar to [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate but have improved pharmacological properties.
合成法
The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of a key intermediate, 2,6,16-trimethyl-5-oxapentacyclo[9.7.0.0(2,8).0(4,6).0(12,16)]octadecane, which is then reacted with acetic anhydride to produce [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate. The synthesis of [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been extensively used in scientific research as a tool to study various biological systems. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used as a model compound to study the mechanism of action of cyclic ether compounds on the nervous system. [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has also been used in studies to investigate the effects of cyclic ether compounds on ion channels and receptors in the brain. In addition, [(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate has been used in studies to investigate the effects of cyclic ether compounds on the cardiovascular system.
特性
CAS番号 |
16321-28-1 |
|---|---|
製品名 |
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |
分子式 |
C22H34O3 |
分子量 |
346.5 g/mol |
IUPAC名 |
[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate |
InChI |
InChI=1S/C22H34O3/c1-13(23)24-18-8-7-16-15-6-5-14-11-22(4)19(25-22)12-21(14,3)17(15)9-10-20(16,18)2/h14-19H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-,21-,22+/m0/s1 |
InChIキー |
IKKPYHLRODAMEI-DPZUCKTFSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C(C4)(O5)C)C)C |
同義語 |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



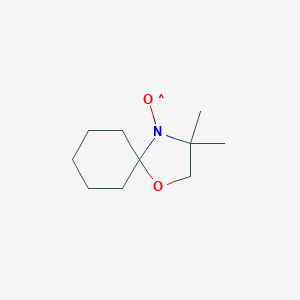
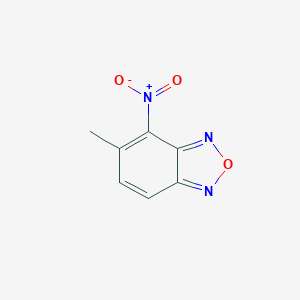
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
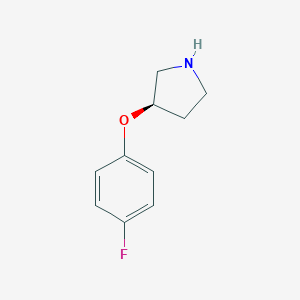
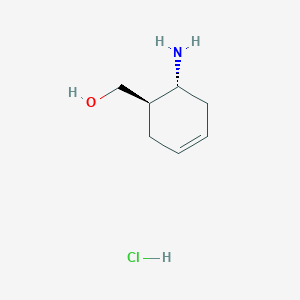
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)


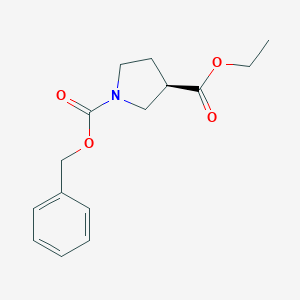
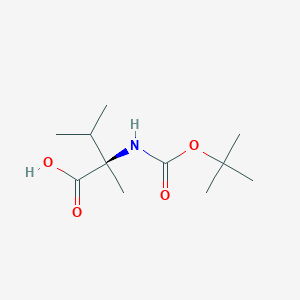
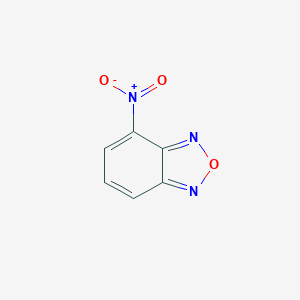
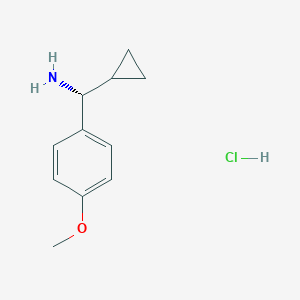
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
